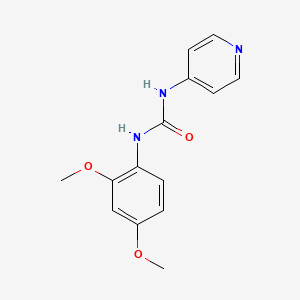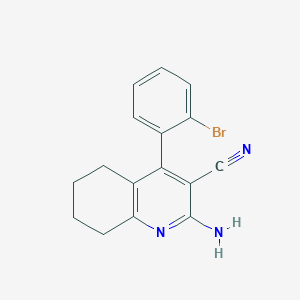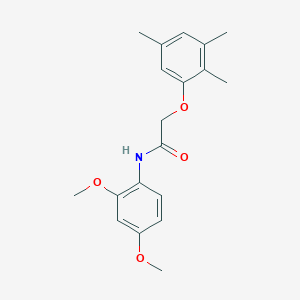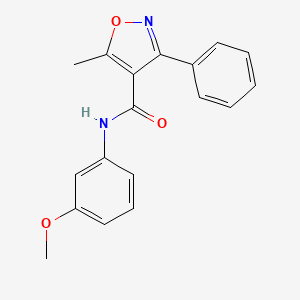
N-(2,4-dimethoxyphenyl)-N'-4-pyridinylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)-N'-4-pyridinylurea, also known as DPU-1, is a small molecule inhibitor that has been widely used in scientific research. It was designed to target protein kinases, which are enzymes that play a crucial role in cell signaling pathways. DPU-1 has been shown to inhibit the activity of several protein kinases, including JNK, p38, and ERK1/2.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-N'-4-pyridinylurea has been used in a variety of scientific research applications, including cancer research, inflammation, and neurodegenerative diseases. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. In addition, N-(2,4-dimethoxyphenyl)-N'-4-pyridinylurea has been studied for its potential to treat Alzheimer's disease and other neurodegenerative disorders.
Mechanism of Action
N-(2,4-dimethoxyphenyl)-N'-4-pyridinylurea works by inhibiting the activity of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. Specifically, N-(2,4-dimethoxyphenyl)-N'-4-pyridinylurea targets the ATP-binding pocket of these enzymes, preventing them from phosphorylating downstream targets. This leads to a disruption of cell signaling pathways, which can result in cell death or reduced cell proliferation.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-N'-4-pyridinylurea has been shown to have several biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and improve cognitive function in animal models. In addition, N-(2,4-dimethoxyphenyl)-N'-4-pyridinylurea has been shown to inhibit the growth of cancer cells and reduce tumor size in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,4-dimethoxyphenyl)-N'-4-pyridinylurea in lab experiments is its specificity for protein kinases. This allows researchers to study the role of specific kinases in cell signaling pathways. In addition, N-(2,4-dimethoxyphenyl)-N'-4-pyridinylurea has been shown to have low toxicity, making it a safe choice for in vitro and in vivo experiments.
One limitation of using N-(2,4-dimethoxyphenyl)-N'-4-pyridinylurea is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments. In addition, N-(2,4-dimethoxyphenyl)-N'-4-pyridinylurea has a relatively short half-life, which can limit its effectiveness in some studies.
Future Directions
There are several future directions for research on N-(2,4-dimethoxyphenyl)-N'-4-pyridinylurea. One area of interest is its potential as a therapeutic agent for cancer and neurodegenerative diseases. In addition, researchers are exploring the use of N-(2,4-dimethoxyphenyl)-N'-4-pyridinylurea in combination with other drugs to enhance its effectiveness. Finally, there is interest in developing new inhibitors that are more potent and specific than N-(2,4-dimethoxyphenyl)-N'-4-pyridinylurea.
Synthesis Methods
The synthesis of N-(2,4-dimethoxyphenyl)-N'-4-pyridinylurea involves several steps, starting with the reaction of 2,4-dimethoxyaniline with 4-chloropyridine to form N-(2,4-dimethoxyphenyl)-4-chloropyridin-2-amine. This intermediate is then reacted with potassium cyanate to form N-(2,4-dimethoxyphenyl)-N'-4-pyridinylurea. The final product is obtained through purification and characterization.
properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-pyridin-4-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-19-11-3-4-12(13(9-11)20-2)17-14(18)16-10-5-7-15-8-6-10/h3-9H,1-2H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDWRBYTYNJEPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NC2=CC=NC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793574 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-pyridin-4-ylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-acetyl-2-(4-hydroxy-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5811596.png)

![N-(2-furylmethyl)-2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5811606.png)
![{4-[(2-methylbenzoyl)amino]phenoxy}acetic acid](/img/structure/B5811607.png)



methanone](/img/structure/B5811631.png)
![6-(4-fluorophenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol](/img/structure/B5811634.png)
